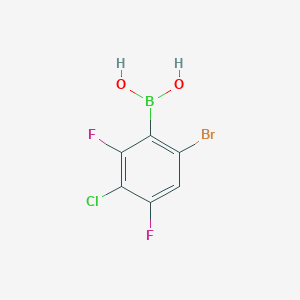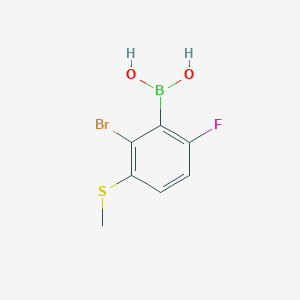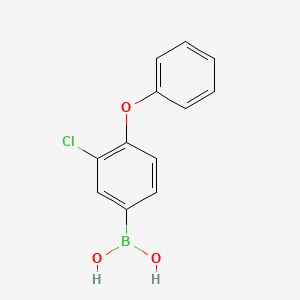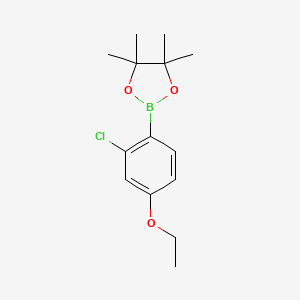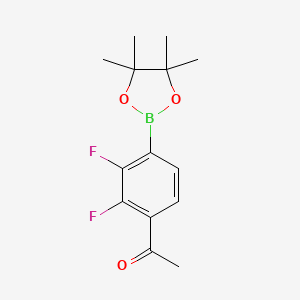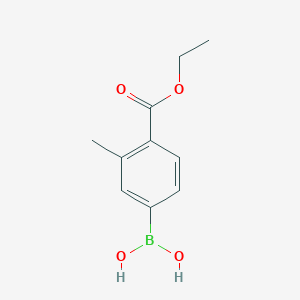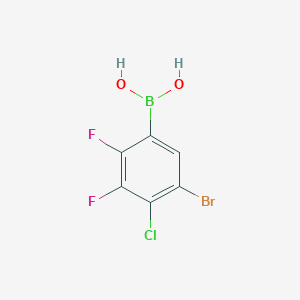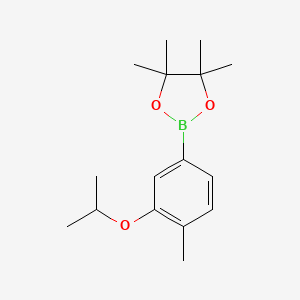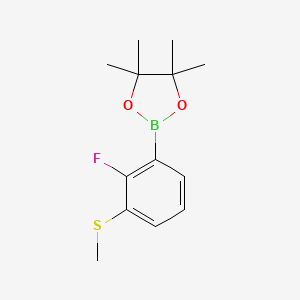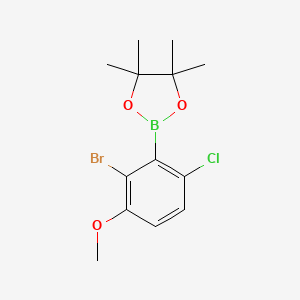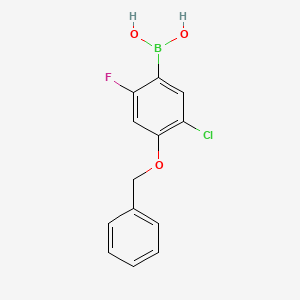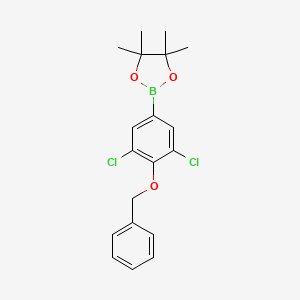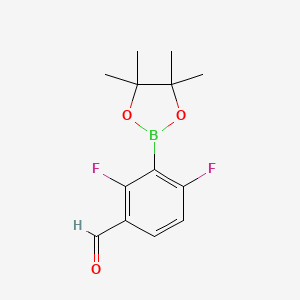
2,6-Difluoro-3-formylphenylboronic acid pinacol ester
Overview
Description
2,6-Difluoro-3-formylphenylboronic acid pinacol ester: is a boronic ester derivative that features a boronic acid group protected by a pinacol ester This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds
Mechanism of Action
Mode of Action:
The compound interacts with Pd through a process known as transmetalation. Here’s how it works:
- Transmetalation : Formally nucleophilic organic groups are transferred from boron to Pd, resulting in the desired C-C bond formation .
Pharmacokinetics:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-formylphenylboronic acid pinacol ester typically involves the following steps:
Borylation Reaction: The starting material, 2,6-difluorobenzaldehyde, undergoes a borylation reaction with a boronic acid derivative in the presence of a catalyst such as palladium. This step forms the boronic acid intermediate.
Pinacol Protection: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester. This step is crucial for stabilizing the boronic acid group and preventing unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The pinacol ester group can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.
Oxidation: The formyl group can undergo oxidation to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki–Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed:
Coupling Products: The major products formed in Suzuki–Miyaura coupling reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used.
Carboxylic Acids: Oxidation of the formyl group yields carboxylic acids.
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound is a valuable building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Catalysis: It is used in the development of new catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: The presence of fluorine atoms and a formyl group makes this compound a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Diagnostic Probes: It can be used in the synthesis of diagnostic probes for imaging and detection of biological targets.
Industry:
Material Science: This compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique reactivity and stability.
Agriculture: It can be used in the development of agrochemicals for crop protection and enhancement.
Comparison with Similar Compounds
2,6-Difluoro-4-formylphenylboronic acid pinacol ester: This compound has a similar structure but with the formyl group in a different position, affecting its reactivity and applications.
2-Formylphenylboronic acid pinacol ester:
Phenylboronic acid pinacol ester: A simpler compound without the formyl or fluorine groups, used in basic coupling reactions.
Uniqueness:
Reactivity: The presence of fluorine atoms and a formyl group in 2,6-Difluoro-3-formylphenylboronic acid pinacol ester enhances its reactivity compared to similar compounds.
Applications: Its unique structure makes it suitable for specialized applications in drug development, material science, and advanced organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)10-9(15)6-5-8(7-17)11(10)16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXPIHMLJAUNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149976 | |
| Record name | 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-61-4 | |
| Record name | 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


